Head-to-Head BTK Biochemical Potency: 5.5-Fold Superiority Over Example 236 Within the Same Patent Series
In the identical in vitro BTK biochemical assay used to characterize all compounds in patent US20240083900, 1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone (Example 77) achieves an IC50 of 1 nM, representing a 5.5-fold greater inhibitory potency compared to Example 236 (IC50 = 5.5 nM) from the same patent series [1]. Both compounds were evaluated under the same assay conditions: the purpose of the BTK in vitro assay is to determine compound potency against BTK through the measurement of IC50 [1].
| Evidence Dimension | Biochemical BTK inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Example 236 (US20240083900), IC50 = 5.5 nM |
| Quantified Difference | 5.5-fold greater potency (1 nM vs. 5.5 nM) |
| Conditions | Biochemical BTK in vitro assay; compound inhibition measured via IC50 determination (same assay format used across all patent examples) [1] |
Why This Matters
This quantitative potency advantage determines the useful concentration range for cellular assays and influences the compound's suitability for target engagement studies where achieving >90% target occupancy at sub-micromolar concentrations is critical.
- [1] BindingDB. Monomer 658432 (Example 77, IC50 = 1 nM) and Monomer 658410 (Example 236, IC50 = 5.5 nM), both from US20240083900. Same BTK biochemical assay. View Source
